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Compound of Interest

Compound Name: Ent-(+)-Verticilide

Cat. No.: B15136729 Get Quote

A detailed analysis of experimental data demonstrates the preferential inhibition of the cardiac

ryanodine receptor (RyR2) over the skeletal muscle isoform (RyR1) by Ent-(+)-Verticilide,

establishing it as a valuable tool for cardiovascular research and a potential therapeutic agent

for cardiac arrhythmias.

Ent-(+)-verticilide, the unnatural enantiomer of a fungal natural product, has emerged as a

potent and selective inhibitor of the RyR2 channel.[1][2][3][4] This selectivity is a critical

attribute, as off-target effects on RyR1 could lead to skeletal muscle weakness.[5] This guide

provides a comprehensive comparison of Ent-(+)-Verticilide's effects on RyR2 and RyR1,

supported by experimental data and detailed protocols to aid researchers in their

investigations.

Quantitative Comparison of RyR Inhibition
Experimental data consistently show that Ent-(+)-Verticilide effectively inhibits RyR2 activity at

sub-micromolar concentrations while exhibiting no significant effect on RyR1, even at much

higher concentrations.[1] This stark difference in potency underscores the compound's

selectivity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15136729?utm_src=pdf-interest
https://www.benchchem.com/product/b15136729?utm_src=pdf-body
https://www.benchchem.com/product/b15136729?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.1816685116
https://www.biorxiv.org/content/10.1101/2023.07.03.547578.full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10877729/
https://linkinghub.elsevier.com/retrieve/pii/S0026895X2400097X
https://pmc.ncbi.nlm.nih.gov/articles/PMC10201578/
https://www.benchchem.com/product/b15136729?utm_src=pdf-body
https://www.benchchem.com/product/b15136729?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.1816685116
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter RyR2 (Cardiac) RyR1 (Skeletal) Reference

IC₅₀ (approx.) ~0.1 µM >50 µM [1]

Maximal Inhibition ~20% No effect observed [1]

Compound Ent-(+)-Verticilide Ent-(+)-Verticilide [1]

Table 1: Comparative Inhibitory Potency of Ent-(+)-Verticilide on RyR2 and RyR1. The half-

maximal inhibitory concentration (IC₅₀) for RyR2 is significantly lower than for RyR1,

highlighting the compound's selectivity.

In contrast, the natural product, (-)-verticilide, shows no inhibitory activity against mammalian

RyR2.[1] Furthermore, pan-RyR inhibitors like tetracaine inhibit both isoforms, serving as a

control to demonstrate the unique selectivity of Ent-(+)-Verticilide.[1]

Experimental Validation of Selectivity
The selectivity of Ent-(+)-Verticilide for RyR2 has been validated through a series of rigorous

in vitro and in vivo experiments.

1. Spontaneous Ca²⁺ Spark Assays in Permeabilized Cardiomyocytes:

This assay directly measures the elementary Ca²⁺ release events from the sarcoplasmic

reticulum (SR) via RyR2 channels in their native environment.

Objective: To assess the effect of Ent-(+)-Verticilide on spontaneous RyR2-mediated Ca²⁺

leak.

Methodology:

Ventricular cardiomyocytes are isolated from animal models (e.g., wild-type mice or

models of catecholaminergic polymorphic ventricular tachycardia like Casq2⁻/⁻ mice).[1]

The cell membrane is permeabilized with saponin to allow direct access of the compound

to the SR.[1]

Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4).
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Spontaneous Ca²⁺ sparks are recorded using confocal microscopy before and after the

application of Ent-(+)-Verticilide.

The frequency, amplitude, and mass of Ca²⁺ sparks are quantified to determine the extent

of RyR2 inhibition.

Results: Ent-(+)-Verticilide significantly reduces the frequency, amplitude, and mass of Ca²⁺

sparks in cardiomyocytes, indicating a reduction in RyR2-mediated Ca²⁺ leak.[1]

2. [³H]Ryanodine Binding Assays:

This radioligand binding assay quantifies the opening of RyR channels, as [³H]ryanodine

preferentially binds to the open state of the receptor.[6]

Objective: To determine the concentration-dependent inhibition of RyR1 and RyR2 by Ent-
(+)-Verticilide.

Methodology:

Microsomal fractions containing either RyR1 (from skeletal muscle) or RyR2 (from cardiac

muscle) are prepared.

The microsomes are incubated with a fixed concentration of [³H]ryanodine and varying

concentrations of Ent-(+)-Verticilide.

The amount of bound [³H]ryanodine is measured after separating the bound from the free

radioligand.

Dose-response curves are generated to calculate the IC₅₀ values.

Results: Ent-(+)-Verticilide demonstrates a concentration-dependent inhibition of

[³H]ryanodine binding to RyR2, with an IC₅₀ of approximately 0.1 µM.[1] In contrast, it has no

effect on [³H]ryanodine binding to RyR1 at concentrations up to 50 µM.[1]

Skeletal Muscle Function Assessment:

To confirm the lack of in vivo off-target effects on RyR1, the impact of Ent-(+)-Verticilide on

skeletal muscle strength can be evaluated.
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Objective: To determine if the RyR2-selective blocker Ent-(+)-Verticilide impairs skeletal

muscle function in vivo.

Methodology:

Animal models are treated with Ent-(+)-Verticilide, a vehicle control, or a non-selective

RyR inhibitor like dantrolene.

Skeletal muscle force is measured at various time points post-administration.

Results: Unlike dantrolene, which reduces muscle force, Ent-(+)-Verticilide does not impair

skeletal muscle function, demonstrating its selectivity for RyR2 over RyR1 in a living

organism.[5]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cellular signaling pathway involving RyR channels and the

general workflow for assessing the subtype selectivity of a compound like Ent-(+)-Verticilide.
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Figure 1: Signaling pathway of Ca²⁺-induced Ca²⁺ release in cardiomyocytes and the inhibitory

action of Ent-(+)-Verticilide on RyR2.
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Figure 2: General experimental workflow for determining the selectivity of a compound for RyR

subtypes.

Conclusion
The comprehensive experimental evidence strongly supports the conclusion that Ent-(+)-
Verticilide is a highly selective inhibitor of RyR2 over RyR1. This selectivity, demonstrated

through both in vitro functional and binding assays and confirmed by the lack of in vivo effects

on skeletal muscle, makes Ent-(+)-Verticilide an invaluable pharmacological tool for studying

the role of RyR2 in cardiac physiology and pathophysiology. Its potential as a therapeutic agent

for treating cardiac arrhythmias linked to RyR2 hyperactivity warrants further investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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